molecular formula C32H36N2O5 B12033223 1-[2-(Dimethylamino)ethyl]-3-hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

1-[2-(Dimethylamino)ethyl]-3-hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12033223
M. Wt: 528.6 g/mol
InChI Key: CVBNTNSUQSBGKA-SJCQXOIGSA-N
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Description

1-[2-(Dimethylamino)ethyl]-3-hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a molecular formula of C32H36N2O5

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(Dimethylamino)ethyl]-3-hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Pyrrol-2-one Core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of Functional Groups: The dimethylaminoethyl, hydroxy, isobutoxy, methylbenzoyl, and phenoxyphenyl groups are introduced through various substitution reactions, often involving reagents like dimethylamine, phenol derivatives, and benzoyl chloride.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This includes:

    Scaling Up Reactions: Using larger reactors and optimizing reaction conditions to handle bulk quantities.

    Continuous Flow Chemistry: Implementing continuous flow processes to improve efficiency and safety.

    Automation: Utilizing automated systems for precise control of reaction parameters and monitoring.

Chemical Reactions Analysis

Types of Reactions

1-[2-(Dimethylamino)ethyl]-3-hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing new substituents like nitro or halogen groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Electrophilic Substitution: Nitric acid, halogens (chlorine, bromine).

Major Products

    Oxidation Products: Ketones or aldehydes.

    Reduction Products: Alcohols.

    Substitution Products: Nitro or halogenated derivatives.

Scientific Research Applications

1-[2-(Dimethylamino)ethyl]-3-hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[2-(Dimethylamino)ethyl]-3-hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes, receptors, or other proteins, altering their activity.

    Pathways Involved: The compound can modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or metabolism.

Comparison with Similar Compounds

Similar Compounds

    1-[2-(Dimethylamino)ethyl]-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one: Similar structure but with a methoxy group instead of an isobutoxy group.

    1-[2-(Dimethylamino)ethyl]-3-hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one: Similar structure but with a methoxy group on the phenyl ring.

Uniqueness

1-[2-(Dimethylamino)ethyl]-3-hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industry.

Properties

Molecular Formula

C32H36N2O5

Molecular Weight

528.6 g/mol

IUPAC Name

(4E)-1-[2-(dimethylamino)ethyl]-4-[hydroxy-[3-methyl-4-(2-methylpropoxy)phenyl]methylidene]-5-(3-phenoxyphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C32H36N2O5/c1-21(2)20-38-27-15-14-24(18-22(27)3)30(35)28-29(34(17-16-33(4)5)32(37)31(28)36)23-10-9-13-26(19-23)39-25-11-7-6-8-12-25/h6-15,18-19,21,29,35H,16-17,20H2,1-5H3/b30-28+

InChI Key

CVBNTNSUQSBGKA-SJCQXOIGSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)/C(=C\2/C(N(C(=O)C2=O)CCN(C)C)C3=CC(=CC=C3)OC4=CC=CC=C4)/O)OCC(C)C

Canonical SMILES

CC1=C(C=CC(=C1)C(=C2C(N(C(=O)C2=O)CCN(C)C)C3=CC(=CC=C3)OC4=CC=CC=C4)O)OCC(C)C

Origin of Product

United States

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